molecular formula C17H18N2O3S B11368701 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11368701
M. Wt: 330.4 g/mol
InChI Key: SUTANMYRISHGPZ-UHFFFAOYSA-N
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Description

2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound with a molecular formula of C17H17NO4S. It is known for its unique structure, which includes a dibenzo[c,e][1,2]thiazine ring system with an isopropyl group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dibenzo[c,e][1,2]thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the dibenzo[c,e][1,2]thiazine ring system. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides in the presence of a strong base.

    Oxidation: The oxidation of the thiazine ring to introduce the dioxido groups is carried out using oxidizing agents such as hydrogen peroxide or peracids.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the dioxido groups or reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acetamide moiety or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C17H18N2O3S/c1-11(2)12-7-8-15-14(9-12)13-5-3-4-6-16(13)23(21,22)19(15)10-17(18)20/h3-9,11H,10H2,1-2H3,(H2,18,20)

InChI Key

SUTANMYRISHGPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)N

Origin of Product

United States

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